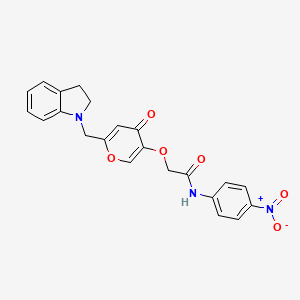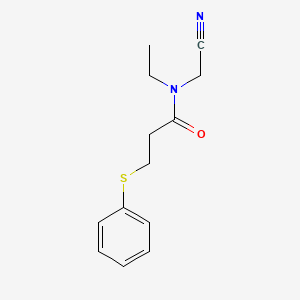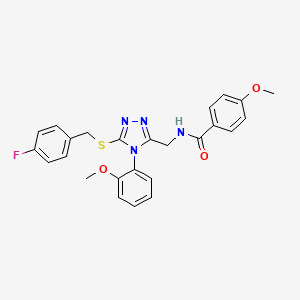![molecular formula C7H6BClO4 B2535848 (5-クロロベンゾ[d][1,3]ジオキソール-4-イル)ボロン酸 CAS No. 2087452-50-2](/img/structure/B2535848.png)
(5-クロロベンゾ[d][1,3]ジオキソール-4-イル)ボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid: is a chemical compound with the molecular formula C7H6BClO4 and a molecular weight of 200.39 g/mol . It is a solid at room temperature and is primarily used in research and industrial applications .
科学的研究の応用
Chemistry: (5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid is widely used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions .
Biology and Medicine: The compound has been used in the synthesis of biologically active molecules, including potential anticancer agents . It is also used in the development of sensors for detecting toxic metal ions .
Industry: In industrial applications, (5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid is used in the production of advanced materials and fine chemicals .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid typically involves the reaction of 5-chlorobenzo[d][1,3]dioxole with boronic acid under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for (5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
化学反応の分析
Types of Reactions: (5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid undergoes various types of chemical reactions, including:
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
作用機序
The mechanism of action of (5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid depends on the specific context in which it is used. In coupling reactions, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
類似化合物との比較
Phenylboronic Acid: Similar in structure but lacks the chlorobenzo[d][1,3]dioxole moiety.
4-Chlorophenylboronic Acid: Similar but lacks the dioxole ring.
Uniqueness: (5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid is unique due to its specific structure, which combines the properties of both boronic acids and chlorobenzo[d][1,3]dioxole . This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
特性
IUPAC Name |
(5-chloro-1,3-benzodioxol-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO4/c9-4-1-2-5-7(13-3-12-5)6(4)8(10)11/h1-2,10-11H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUBGVPJUUYQRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=C1OCO2)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(2-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2535765.png)
![N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide](/img/structure/B2535766.png)


![4-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B2535774.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B2535776.png)
![1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2535777.png)
![Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2535778.png)



![1-(4-chlorophenyl)-N-cyclohexyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2535785.png)
![N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2535786.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pivalamide](/img/structure/B2535787.png)
